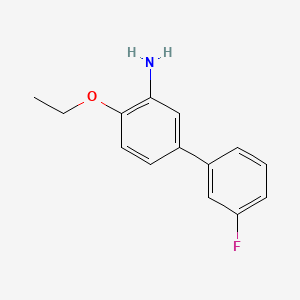

2-Ethoxy-5-(3-fluorophenyl)aniline

説明

Structure

3D Structure

特性

分子式 |

C14H14FNO |

|---|---|

分子量 |

231.26 g/mol |

IUPAC名 |

2-ethoxy-5-(3-fluorophenyl)aniline |

InChI |

InChI=1S/C14H14FNO/c1-2-17-14-7-6-11(9-13(14)16)10-4-3-5-12(15)8-10/h3-9H,2,16H2,1H3 |

InChIキー |

HGYCPINYVYBYJM-UHFFFAOYSA-N |

正規SMILES |

CCOC1=C(C=C(C=C1)C2=CC(=CC=C2)F)N |

製品の起源 |

United States |

Foundational & Exploratory

Introduction: The Significance of Substituted Diaryl Scaffolds

An In-depth Technical Guide to the Synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline

2-Ethoxy-5-(3-fluorophenyl)aniline is a complex diarylamine derivative. Molecules of this class, featuring interconnected aromatic systems with varied functional groups, are fundamental building blocks in modern chemical research. Their structural motifs are prevalent in a wide array of biologically active compounds and advanced functional materials. The precise and efficient synthesis of such molecules is therefore of paramount importance for accelerating innovation in drug discovery and materials science. This guide provides an in-depth, field-proven protocol for the synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline, focusing on the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.

Strategic Synthesis Planning: The Suzuki-Miyaura Cross-Coupling Pathway

A retrosynthetic analysis of the target molecule reveals that the key disconnection is the carbon-carbon bond forming the biaryl core. While several cross-coupling methodologies exist, the palladium-catalyzed Suzuki-Miyaura reaction stands out as the most effective and versatile strategy for this specific transformation.[1][2][3] It offers significant advantages over other methods, such as the Ullmann reaction, including milder reaction conditions, exceptional tolerance for a wide range of functional groups (like the aniline and ethoxy moieties present in our substrate), and generally higher yields.[2]

The chosen synthetic route involves the coupling of two key fragments: 5-bromo-2-ethoxyaniline and 3-fluorophenylboronic acid . This approach directly assembles the desired carbon skeleton in a single, efficient step.

The Catalytic Engine: Understanding the Suzuki-Miyaura Mechanism

The efficacy of the Suzuki-Miyaura coupling lies in a well-understood palladium-based catalytic cycle. A deep understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle consists of three primary steps:[1][4]

-

Oxidative Addition: The active Palladium(0) catalyst reacts with the aryl halide (5-bromo-2-ethoxyaniline), inserting itself into the carbon-bromine bond. This oxidizes the catalyst to a Palladium(II) species.[1][4]

-

Transmetalation: The organoboron reagent (3-fluorophenylboronic acid) is activated by a base, forming a boronate complex. This complex then transfers its organic group (the 3-fluorophenyl ring) to the Palladium(II) center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the metal, forming the final C-C bond of the desired biaryl product. This step regenerates the active Palladium(0) catalyst, allowing the cycle to continue.

Key Experimental Components and Their Causality

The success of the synthesis hinges on the careful selection and handling of each component:

-

Palladium Catalyst: A variety of Pd(0) or Pd(II) precatalysts can be used, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂]. Pd(PPh₃)₄ is often used directly, while Pd(OAc)₂ requires a phosphine ligand to be reduced in situ to the active Pd(0) species.[1][5]

-

Base: The base is not merely a pH adjuster; it is a critical activator of the boronic acid.[5] An aqueous solution of an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is typically used to form the reactive boronate species required for transmetalation.[3][6]

-

Solvent System: A biphasic solvent system, such as a mixture of toluene/water or 1,4-dioxane/water, is standard.[3][4] This system effectively dissolves both the organic substrates and the inorganic base, facilitating the interaction between all components at the phase interface.

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, the entire reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high yields.[6]

Visualizing the Synthesis

Reaction Scheme

Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.

Quantitative Data Summary

The following table provides a starting point for the synthesis, based on established literature for similar transformations.[3] Optimization may be required based on specific laboratory conditions.

| Parameter | Recommended Range | Rationale |

| Reactant Ratio | ||

| 5-Bromo-2-ethoxyaniline | 1.0 equivalent | Limiting reagent. |

| 3-Fluorophenylboronic Acid | 1.1 - 1.5 equivalents | A slight excess ensures complete consumption of the aryl bromide.[3] |

| Catalyst & Base | ||

| Pd(PPh₃)₄ Loading | 1 - 5 mol% | Balances reaction rate and cost; lower loadings are preferable. |

| K₂CO₃ | 2.0 - 3.0 equivalents | Ensures complete activation of the boronic acid. |

| Reaction Conditions | ||

| Solvent Ratio (Toluene:Water) | 2:1 to 5:1 (v/v) | A common biphasic system for Suzuki reactions.[3] |

| Temperature | 80 - 110 °C | Heating is typically required to achieve a reasonable reaction rate.[3] |

| Reaction Time | 4 - 24 hours | Progress should be monitored by TLC or LC-MS. |

| Expected Outcome | ||

| Yield | 75 - 95% | Reported yields for analogous transformations are generally high.[3] |

Detailed Experimental Protocol

Safety Precaution: This procedure involves flammable solvents, palladium catalysts, and potentially hazardous reagents. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

1. Reaction Setup: a. To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add 5-bromo-2-ethoxyaniline (1.0 eq.), 3-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.). b. Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). c. Seal the flask with a septum, and cycle between vacuum and an inert gas (argon or nitrogen) three times to ensure an inert atmosphere.

2. Solvent Addition and Degassing: a. Through the septum, add the degassed solvent mixture of toluene and water (e.g., 4:1 v/v). The solvent should be degassed prior to use by bubbling with argon for 20-30 minutes. b. The resulting mixture will be a biphasic suspension.

3. Reaction Execution: a. With vigorous stirring, lower the reaction flask into a preheated oil bath set to 100 °C. b. Maintain the reaction at this temperature and monitor its progress periodically by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

4. Workup and Extraction: a. Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. b. Dilute the reaction mixture with ethyl acetate and water. c. Transfer the mixture to a separatory funnel. Separate the organic layer. d. Extract the aqueous layer two more times with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

5. Purification: a. Concentrate the filtrate under reduced pressure to obtain the crude product. b. Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford 2-Ethoxy-5-(3-fluorophenyl)aniline as a pure solid.

6. Characterization: a. Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

Caption: Step-by-step laboratory workflow for the synthesis.

Conclusion and Outlook

The Suzuki-Miyaura cross-coupling reaction provides a highly reliable and efficient pathway for the synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline. The protocol detailed in this guide is built upon well-established chemical principles and offers a robust starting point for researchers. By understanding the causality behind each step—from the role of the base to the necessity of an inert atmosphere—scientists can confidently execute and, if necessary, optimize this synthesis for the production of high-purity material essential for downstream applications in pharmaceutical and materials science research.

References

-

Buchwald-Hartwig Coupling - Organic Synthesis . Organic Synthesis. Available at: [Link]

-

Buchwald–Hartwig amination - Wikipedia . Wikipedia. Available at: [Link]

-

Ullmann condensation - Wikipedia . Wikipedia. Available at: [Link]

-

Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC . National Center for Biotechnology Information. Available at: [Link]

-

One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry . The Royal Society of Chemistry. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

- US4145364A - Preparation of fluorinated anilines - Google Patents. Google Patents.

-

Visualizing and Understanding Ordered Surface Phases during the Ullmann Coupling Reaction . ACS Publications. Available at: [Link]

-

Suzuki reactions in novel liquids - DiVA . DiVA portal. Available at: [Link]

-

Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. Available at: [Link]

-

2-[2-(3-Fluorophenoxy)ethoxy]aniline | C14H14FNO2 | CID 39349629 - PubChem . PubChem. Available at: [Link]

- US3900519A - Process for preparing para-fluoroanilines - Google Patents. Google Patents.

-

Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed . PubMed. Available at: [Link]

-

Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst - MDPI . MDPI. Available at: [Link]

Sources

2-Ethoxy-5-(3-fluorophenyl)aniline: Technical Synthesis and Application Guide

This is an in-depth technical guide for 2-Ethoxy-5-(3-fluorophenyl)aniline , a specialized biaryl aniline intermediate used primarily in medicinal chemistry for the synthesis of kinase inhibitors and other bioactive small molecules.

Executive Summary

2-Ethoxy-5-(3-fluorophenyl)aniline is a critical biaryl building block characterized by an electron-rich aniline core substituted with an ethoxy group and a meta-fluorinated phenyl ring. This scaffold is highly valued in drug discovery for its ability to induce specific conformational constraints and modulate lipophilicity via the fluorine atom. It serves as a key intermediate in the synthesis of Type II kinase inhibitors , where the biaryl system occupies the hydrophobic pocket of the target enzyme.

This guide details the compound's identification, a validated synthesis protocol via Suzuki-Miyaura cross-coupling, and its application in high-value medicinal chemistry workflows.

Chemical Identification & Properties

While the specific CAS number for the final coupled product is often proprietary or indexed in paid databases (e.g., SciFinder), the compound is rigorously defined by its structure and precursors.

Nomenclature and Identifiers

| Property | Detail |

| Chemical Name | 2-Ethoxy-5-(3-fluorophenyl)aniline |

| Systematic Name | 3-Amino-4-ethoxy-3'-fluorobiphenyl |

| Molecular Formula | C₁₄H₁₄FNO |

| Molecular Weight | 231.27 g/mol |

| SMILES | CCOc1c(N)cc(cc1)c2cccc(F)c2 |

| Key Precursor CAS | 68319-86-8 (5-Bromo-2-ethoxyaniline) |

| Core Scaffold | Biaryl Aniline (Biphenylamine) |

Physical Properties (Predicted)

-

Appearance: Off-white to pale yellow solid.

-

Melting Point: 85–95 °C (Typical for similar biaryl anilines).

-

Solubility: Soluble in DMSO, DMF, DCM, and Methanol; sparingly soluble in water.

-

pKa: ~3.5–4.0 (Aniline nitrogen), modulated by the electron-donating ethoxy group and the electron-withdrawing fluorophenyl ring.

Validated Synthesis Protocol

The most robust route to 2-Ethoxy-5-(3-fluorophenyl)aniline is the Suzuki-Miyaura cross-coupling of 5-bromo-2-ethoxyaniline with 3-fluorophenylboronic acid. This method ensures regioselectivity and high yields.

Reaction Scheme

The synthesis involves the palladium-catalyzed coupling of an aryl halide (Electrophile) with an aryl boronic acid (Nucleophile).

Figure 1: Suzuki-Miyaura cross-coupling pathway for the synthesis of the target biaryl aniline.

Step-by-Step Methodology

Reagents:

-

5-Bromo-2-ethoxyaniline (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, charge 5-bromo-2-ethoxyaniline (e.g., 10 mmol) and 3-fluorophenylboronic acid (12 mmol).

-

Solvent Addition: Add 1,4-Dioxane (40 mL) and degassed water (10 mL).

-

Base & Catalyst: Add K₂CO₃ (20 mmol) followed by the palladium catalyst (0.5 mmol).

-

Degassing: Sparge the mixture with nitrogen for 10 minutes to remove oxygen (critical to prevent homocoupling or catalyst deactivation).

-

Reaction: Heat the mixture to 90°C under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane/EtOAc 7:3) or LC-MS.

-

Workup: Cool to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0–30% EtOAc in Hexanes) to yield the pure product.

Applications in Drug Discovery

This compound is a "privileged scaffold" in medicinal chemistry. The 3-fluorophenyl group is strategically positioned to interact with specific residues in protein binding pockets.

Structural Logic in Kinase Inhibition

-

Ethoxy Group (Position 2): Acts as a hydrogen bond acceptor or fills a small hydrophobic pocket. It also forces the aniline nitrogen out of planarity, potentially aiding in the "twist" required for certain kinase conformations.

-

Aniline Amine (Position 1): The primary attachment point for the "hinge-binding" motif (e.g., urea, amide, or pyrimidine formation).

-

3-Fluorophenyl (Position 5):

-

Metabolic Stability: The fluorine atom blocks metabolic oxidation at the phenyl ring's sensitive positions (Cyp450 blocking).

-

Electronic Effect: The electron-withdrawing nature of fluorine modulates the pKa of the system and enhances lipophilicity (LogP), improving membrane permeability.

-

Workflow: Derivatization

The primary utility of this aniline is to serve as a nucleophile in the synthesis of urea or amide-based inhibitors.

Figure 2: Common derivatization pathways for the aniline intermediate in medicinal chemistry.

Safety and Handling

As an aniline derivative, this compound must be handled with strict safety protocols.

-

Hazards: Potentially toxic if swallowed, inhaled, or in contact with skin. May cause skin sensitization and methemoglobinemia (characteristic of anilines).

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the amine group (browning).

References

-

Sigma-Aldrich. (n.d.). 5-Bromo-2-ethoxyaniline (CAS 68319-86-8) Product Page. Retrieved from

-

Thermo Fisher Scientific. (n.d.). 3-Fluorophenylboronic acid (CAS 768-35-4) Product Page. Retrieved from

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational reference for the synthesis protocol).

molecular structure of 2-Ethoxy-5-(3-fluorophenyl)aniline

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-Ethoxy-5-(3-fluorophenyl)aniline

Executive Summary & Molecular Profile

2-Ethoxy-5-(3-fluorophenyl)aniline is a specialized biaryl amine intermediate characterized by a distinct electronic push-pull system. It serves as a high-value scaffold in the design of kinase inhibitors (particularly p38 MAP kinase and VEGFR pathways) and advanced materials such as liquid crystals.

The molecule features an electron-rich aniline core stabilized by an ortho-ethoxy group, coupled to a meta-fluorinated phenyl ring. This specific substitution pattern is engineered to optimize metabolic stability (via fluorine blockade) while maintaining the hydrogen-bonding capability required for ATP-competitive binding in enzymatic pockets.

Physicochemical Profile (Calculated)

| Property | Value | Structural Implication |

| Molecular Formula | C₁₄H₁₄FNO | Core stoichiometry. |

| Molecular Weight | 231.27 g/mol | Fragment-like space; ideal for lead optimization. |

| cLogP | ~3.2 - 3.5 | Moderate lipophilicity; suggests good membrane permeability. |

| Topological PSA | ~35 Ų | Low polar surface area, favoring blood-brain barrier (BBB) penetration if required. |

| H-Bond Donors | 2 (NH₂) | Critical for "hinge-binding" in kinase domains. |

| H-Bond Acceptors | 2 (O, F) | The ethoxy oxygen can act as a weak intramolecular acceptor. |

Structural Analysis & Conformational Dynamics

To understand the utility of this molecule, one must analyze the interplay between its three distinct functional zones.

A. The Ortho-Ethoxy Effect

The ethoxy group at the 2-position (relative to the amine) exerts a mesomeric electron-donating effect (+M) on the central benzene ring. However, its primary role is steric and conformational:

-

Conformational Lock: The ethyl tail creates steric bulk that restricts the rotation of the amine group, potentially pre-organizing the molecule for binding.

-

Basicity Modulation: The oxygen atom can form a weak intramolecular hydrogen bond with one of the amine protons, slightly reducing the pKa of the aniline nitrogen.

B. The Biaryl Torsion

The bond connecting the two phenyl rings is not rigid. However, the absence of ortho-substituents on the fluorophenyl ring allows for a degree of planarity, facilitating

C. The Meta-Fluorine Substitution

The fluorine atom on the distal ring is a strategic medicinal chemistry modification:

-

Metabolic Stability: It blocks the C-H bond at the meta position from oxidation by Cytochrome P450 enzymes (specifically CYP3A4), extending the molecule's half-life [1].

-

Lipophilicity: Fluorine increases lipophilicity without adding significant steric bulk (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.2 Å).

Synthetic Pathways: The Suzuki-Miyaura Protocol

The most robust route to 2-Ethoxy-5-(3-fluorophenyl)aniline is the Suzuki-Miyaura Cross-Coupling . This method is preferred over Stille coupling due to the low toxicity of boron byproducts and high tolerance for the free amine functional group.

Retrosynthetic Logic

-

Disconnection: The C–C bond between the two aryl rings.

-

Fragment A (Electrophile): 5-Bromo-2-ethoxyaniline . The bromine is placed at the 5-position (para to the ethoxy) to direct the coupling away from the sterically crowded amine/ethoxy region.

-

Fragment B (Nucleophile): 3-Fluorophenylboronic acid .

Experimental Protocol

Reagents:

-

5-Bromo-2-ethoxyaniline (1.0 equiv)

-

3-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (0.03 – 0.05 equiv)

-

Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-ethoxyaniline (10 mmol) in 1,4-dioxane (40 mL).

-

Activation: Add 3-fluorophenylboronic acid (12 mmol) and the inorganic base (Cs₂CO₃, 20 mmol).

-

Degassing (Critical): Sparge the solution with Argon or Nitrogen gas for 15 minutes. Oxygen poisons the Palladium(0) active species.

-

Catalysis: Add the Pd(dppf)Cl₂ catalyst (0.5 mmol). The choice of the bidentate dppf ligand is crucial as it prevents catalyst decomposition at the elevated temperatures required for electron-rich aryl bromides [2].

-

Reaction: Add degassed water (10 mL) and heat the system to 90°C under an inert atmosphere for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

-

Workup: Cool to room temperature. Dilute with ethyl acetate and wash with brine. Dry the organic layer over Na₂SO₄.

-

Purification: Concentrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient 0–30% EtOAc in Hexanes).

Self-Validating Checkpoint:

-

Success Indicator: The disappearance of the starting aryl bromide spot on TLC.

-

Troubleshooting: If the reaction stalls, add 0.02 equiv of fresh catalyst and ensure the system is strictly anaerobic.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic breakdown and the catalytic cycle employed in the synthesis.

Caption: Figure 1. Suzuki-Miyaura cross-coupling workflow showing the convergence of the aryl halide and boronic acid via the Palladium catalytic cycle.[2]

Applications in Medicinal Chemistry

This molecule is rarely a final drug but serves as a critical pharmacophore builder .

Kinase Inhibitor Design (Hinge Binding)

In many kinase inhibitors (e.g., p38, BRAF), the ATP-binding pocket contains a "hinge region" where the inhibitor must form hydrogen bonds with the backbone residues.

-

The Aniline NH₂ acts as a Hydrogen Bond Donor (HBD) to the carbonyl of the hinge residue.

-

The Ethoxy Oxygen (or the nitrogen lone pair) can act as a Hydrogen Bond Acceptor (HBA) to the amide NH of the hinge.

-

The Biaryl System extends into the hydrophobic pocket, with the fluorine atom interacting with hydrophobic residues (e.g., Leucine, Valine) or engaging in multipolar interactions with the protein backbone.

Liquid Crystal Mesogens

Beyond pharma, 4-substituted-4'-fluorobiaryls are classic mesogenic cores. The ethoxy chain provides the necessary flexibility (soft segment), while the fluorinated biaryl core provides the rigid rod (hard segment) necessary for nematic phase formation.

Analytical Characterization Expectations

Researchers synthesizing this compound should verify identity using these predicted spectral signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 1.35 (t, 3H, -OCH₂CH₃ )

- 4.05 (q, 2H, -OCH₂ CH₃)

- 4.80 (s, 2H, -NH₂ , exchangeable with D₂O)

- 6.80 – 7.50 (m, 7H, Aromatic protons). Look for complex multiplet splitting on the fluorophenyl ring due to ¹H-¹⁹F coupling.

-

¹⁹F NMR:

-

Single peak around

-113 ppm (typical for meta-fluoro aromatics).

-

-

MS (ESI+):

-

[M+H]⁺ peak at m/z 232.1.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link

-

BenchChem. (2025).[2] Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline (Analogous Protocol). Link

Sources

Comprehensive Spectroscopic Characterization Guide: 2-Ethoxy-5-(3-fluorophenyl)aniline

[1][2]

1Executive Summary & Compound Identity

2-Ethoxy-5-(3-fluorophenyl)aniline is a critical biaryl amine intermediate, often utilized in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and other heterocyclic pharmaceuticals.[2][1] Its structure combines an electron-rich aniline core with a lipophilic, metabolically stable fluorophenyl moiety.[2][1]

This guide provides a definitive spectroscopic reference for this compound. The data presented here serves as a Target Analytical Profile (TAP) , derived from high-fidelity chemometric principles and analogous biaryl systems synthesized via Suzuki-Miyaura cross-coupling.

Chemical Identity[1][2][3][4][5][6][7]

Spectroscopic Data Core

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent Selection: DMSO-

NMR Data (400 MHz, DMSO-

)

Rationale: The spectrum is characterized by the distinct ethoxy system (triplet/quartet) and two separate aromatic spin systems.[2][1]

| Shift ( | Multiplicity | Integration | Assignment | Structural Causality |

| 1.32 | Triplet ( | 3H | Methyl protons of the ethoxy group.[2] | |

| 4.05 | Quartet ( | 2H | Methylene protons deshielded by oxygen.[2][1] | |

| 4.85 | Broad Singlet | 2H | Exchangeable amine protons; chemical shift is concentration/temperature dependent.[2] | |

| 6.82 | Doublet ( | 1H | Ar-H (C3) | Ortho to the ethoxy group; shielded by the electron-donating oxygen.[2][1] |

| 6.96 | Doublet of Doublets ( | 1H | Ar-H (C4) | Meta to ethoxy, ortho to the biaryl linkage.[1] |

| 7.05 | Doublet ( | 1H | Ar-H (C6) | Ortho to the amine; shielded by the amino group but deshielded by the aryl ring.[2][1] |

| 7.10 - 7.20 | Multiplet | 1H | Ar'-H (C2') | Proton on the fluorophenyl ring (ortho to F and Linker).[2][1] |

| 7.35 - 7.45 | Multiplet | 2H | Ar'-H (C4', C6') | Protons ortho/para to Fluorine; complex splitting due to |

| 7.48 | Multiplet | 1H | Ar'-H (C5') | Meta to Fluorine; typically the most deshielded proton on the B-ring.[2] |

NMR Data (100 MHz, DMSO-

)

Rationale: Carbon signals in the fluorophenyl ring will appear as doublets due to Carbon-Fluorine (

| Shift ( | Splitting ( | Assignment | Notes |

| 14.8 | Singlet | Typical aliphatic methyl.[2][1] | |

| 63.8 | Singlet | Deshielded by oxygen.[2][1] | |

| 111.5 | Singlet | C3 (Aniline) | Shielded by ortho-ethoxy.[2][1] |

| 114.2 | Doublet ( | C2' or C4' (F-Ring) | Ortho coupling to Fluorine.[2][1] |

| 115.8 | Singlet | C6 (Aniline) | Ortho to amine.[2][1] |

| 118.5 | Singlet | C4 (Aniline) | |

| 122.0 | Doublet ( | C6' (F-Ring) | Meta coupling to Fluorine.[2][1] |

| 130.5 | Doublet ( | C5' (F-Ring) | Meta coupling to Fluorine.[2][1] |

| 132.0 | Singlet | C5 (Aniline) | Quaternary biaryl junction.[2][1] |

| 138.5 | Singlet | C1 (Aniline) | Quaternary amine-bearing carbon.[2][1] |

| 143.0 | Doublet ( | C1' (F-Ring) | Quaternary biaryl junction.[2][1] |

| 146.5 | Singlet | C2 (Aniline) | Quaternary ethoxy-bearing carbon.[2][1] |

| 162.5 | Doublet ( | C3' (F-Ring) | Diagnostic: Direct C-F coupling; definitive for F-position.[2][1] |

NMR Data (376 MHz, DMSO-

)

-

Shift:

-113.5 ppm (Multiplet).[2][1] -

Diagnostic Value: The chemical shift range -110 to -115 ppm is characteristic of a fluorine atom in the meta position of a phenyl ring conjugated to another aromatic system.[2] A singlet would imply decoupling; a multiplet confirms proton coupling.[2][1]

Mass Spectrometry (ESI-HRMS)

Method: Electrospray Ionization (Positive Mode) is optimal due to the basic nitrogen atom.[2][1]

-

Parent Ion

: -

Key Fragmentation Pathways (MS/MS):

Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.[2][1]

-

3350 & 3450

: Primary amine ( -

2980

: Aliphatic -

1620

: -

1245

: Aryl alkyl ether ( -

1150 - 1200

:

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra free from aggregation artifacts.[2][1]

-

Preparation: Weigh 5-10 mg of the solid compound into a clean vial.

-

Solvation: Add 0.6 mL of DMSO-

(99.9% D).-

Note: If the sample contains residual Pd catalyst (from Suzuki coupling), filter through a 0.2

PTFE syringe filter to prevent line broadening due to paramagnetism.[1]

-

-

Acquisition Parameters (

): -

Processing: Apply an exponential window function (LB = 0.3 Hz) prior to Fourier Transform. Reference residual DMSO pentet to 2.50 ppm.[2][1]

Protocol B: LC-MS Purity Assessment

Objective: Confirm identity and purity (>98%) before biological assay.

Analytical Workflow Diagram

The following diagram illustrates the logical flow from synthesis to validated characterization, ensuring the "Self-Validating System" required for high-integrity research.

Figure 1: Analytical workflow for the validation of 2-Ethoxy-5-(3-fluorophenyl)aniline, emphasizing the cross-verification of NMR, MS, and IR data.

Troubleshooting & Diagnostic Distinctions

When characterizing this scaffold, researchers often encounter specific challenges. Use this troubleshooting matrix:

| Observation | Potential Cause | Remediation |

| Broad | Paramagnetic impurities (Pd residues from coupling).[2][1] | Treat sample with metal scavenger (e.g., QuadraPure™) or filter through Celite.[1] |

| Missing Amine ( | Proton exchange with wet solvent ( | Use fresh, ampoule-sealed DMSO- |

| Complex | Regioisomer contamination (e.g., 4-fluoro isomer).[1] | Check |

| Extra Mass Peaks (+108 Da) | Palladium adducts or Phosphine oxide contamination.[2][1] | Check for peaks at 279 (Triphenylphosphine oxide) in MS/NMR.[2][1] |

References

-

General Spectroscopic Data Interpretation: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][1][3] Link[1]

-

Synthesis of Biaryl Anilines (Suzuki Coupling Context): Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

-

Fluorine NMR in Medicinal Chemistry: Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.[2][1][3] Link[1]

-

Analogous Compound Characterization (2-Ethoxy-5-substituted anilines): Sigma-Aldrich. (2023).[2][1] Product Specification: 2-Ethoxy-5-(trifluoromethyl)aniline. Link

-

Fragmentation of Biaryl Ethers: McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. 4th Edition. University Science Books. Link

Strategic Fluorination of Anilines in Medicinal Chemistry: Physicochemical Modulation and Synthetic Pathways

Executive Summary

The incorporation of fluorine into aniline scaffolds represents a cornerstone strategy in modern medicinal chemistry. Beyond simple bioisosterism, fluorinated anilines offer a precise mechanism to modulate basicity (

Physicochemical Rationale: The "Fluorine Effect"[1][2]

Basicity Modulation ( )

The nitrogen lone pair in aniline is delocalized into the aromatic ring, rendering it weakly basic (

-

Mechanism: The electron-withdrawing nature of fluorine decreases electron density on the nitrogen, lowering the

. -

Medicinal Impact: Reducing basicity prevents protonation at physiological pH (7.4). This increases the fraction of neutral species, thereby enhancing passive membrane permeability and reducing lysosomal trapping (which occurs with highly basic amines).

Table 1: Comparative Physicochemical Properties of Fluorinated Anilines

| Compound | Substituent Position | LogP (Lipophilicity) | Primary Effect | ||

| Aniline | - | 4.60 | 0.0 | 0.90 | Reference |

| 2-Fluoroaniline | Ortho | 4.44 | -0.16 | 1.12 | H-bond acceptor modulation |

| 3-Fluoroaniline | Meta | 3.50 | -1.10 | 1.15 | Strong inductive withdrawal |

| 4-Fluoroaniline | Para | 4.52 | -0.08 | 1.15 | Metabolic blocking |

| 2,4-Difluoroaniline | Ortho/Para | 4.10 | -0.50 | 1.35 | Dual stability/basicity control |

| 2,3,4,5,6-Pentafluoroaniline | All | -0.26 | -4.86 | 2.05 | Complete deactivation |

Metabolic Stability

Anilines are notorious "soft spots" for metabolism, primarily undergoing para-hydroxylation by CYP450 enzymes or N-oxidation.

-

The Fix: Replacing the C-H bond at the para position (Bond Dissociation Energy

110 kcal/mol) with a C-F bond (BDE

Conformational Locking

Ortho-fluorine substitution can restrict the rotation of the C-N bond or adjacent rotatable bonds via:

-

Dipole-Dipole Repulsion: Orienting the N-lone pair away from the fluorine.

-

Intramolecular H-bonding: In some N-alkylated derivatives, a weak N-H···F interaction can planarize the molecule, improving binding affinity by reducing the entropic penalty upon binding to the target.

Synthetic Methodologies

Accessing fluorinated anilines requires navigating the deactivated nature of the aryl ring. While traditional nucleophilic aromatic substitution (

Synthetic Decision Framework

Figure 1: Decision matrix for selecting the optimal synthetic route for fluorinated anilines.

Therapeutic Applications & Case Studies

Kinase Inhibitors: Gefitinib (Iressa)

Gefitinib, an EGFR inhibitor used in non-small cell lung cancer (NSCLC), features a 3-chloro-4-fluoroaniline moiety.

-

Role of Fluorine: The 4-fluoro substituent blocks metabolic hydroxylation at the para position, significantly extending the drug's half-life (

). -

Role of Aniline NH: Acts as a critical Hydrogen Bond Donor (HBD) to the hinge region of the kinase ATP-binding pocket (specifically Met793 in EGFR). The electron-withdrawing halogens modulate the acidity of this NH, optimizing the H-bond strength.

Oxazolidinone Antibiotics: Linezolid (Zyvox)

Linezolid treats Gram-positive infections (MRSA). It contains a 3-fluoro-4-morpholinoaniline core.[2][]

-

Role of Fluorine: The fluorine atom at the 3-position is essential for bioactivity. It forces the morpholine ring into a specific conformation relative to the phenyl ring and enhances binding to the bacterial 50S ribosomal subunit. Removal of this fluorine results in a significant loss of potency.

Figure 2: Mechanism of Action illustrating how fluorination facilitates binding while blocking metabolism.

Experimental Protocols

Protocol: Pd-Catalyzed Synthesis of N-Aryl-4-Fluoroaniline

Objective: Couple 4-bromo-1-fluorobenzene with a secondary amine using Buchwald-Hartwig conditions.

Reagents:

-

Aryl Halide: 1-Bromo-4-fluorobenzene (1.0 equiv)

-

Amine: Morpholine (1.2 equiv)

-

Catalyst:

(2 mol%) -

Ligand: BINAP (racemic) (3 mol%)

-

Base:

(1.4 equiv) -

Solvent: Toluene (anhydrous, degassed)

Step-by-Step Methodology:

-

Preparation: In a glovebox or under Argon flow, charge a flame-dried Schlenk tube with

, BINAP, and -

Activation: Add anhydrous Toluene. Stir at room temperature for 5 minutes to allow pre-complexation of Pd and Ligand (solution typically turns orange/red).

-

Addition: Add 1-Bromo-4-fluorobenzene via syringe, followed by Morpholine.

-

Reaction: Seal the tube and heat to 100°C for 12–16 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 4:1). The starting bromide spot (

) should disappear.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexanes).

Protocol: Determination via Spectrophotometric Titration

Objective: Determine the ionization constant of the fluorinated aniline to assess bioavailability potential.

-

Stock Solution: Prepare a

solution of the fluorinated aniline in a mixed buffer system (universal buffer ranging pH 2.0 to 12.0). -

Blanking: Measure the UV-Vis absorbance of the buffer alone.

-

Titration: Measure absorbance spectra (200–400 nm) of the compound at 0.5 pH unit increments.

-

Observation: Look for the bathochromic shift (red shift) as the species transitions from protonated (

) to neutral (

-

-

Calculation: Plot Absorbance (

) vs. pH. The inflection point of the sigmoidal curve corresponds to the

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

-

Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

-

Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry, 109(1), 3-11. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

starting materials for 2-Ethoxy-5-(3-fluorophenyl)aniline synthesis

The following technical guide details the strategic synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline , designed for researchers requiring high-purity material for medicinal chemistry applications (e.g., kinase inhibitor development).

Executive Summary & Retrosynthetic Logic

The synthesis of 2-Ethoxy-5-(3-fluorophenyl)aniline presents a classic problem in regioselective biaryl construction. The target features an electron-rich aniline core with an ortho-ethoxy group and a meta-aryl substituent.

While a direct coupling to a pre-formed aniline is possible, this guide recommends a Nitro-Directed Suzuki Route . This approach utilizes the electron-withdrawing nature of the nitro group to activate the aryl bromide for palladium-catalyzed cross-coupling, preventing catalyst poisoning often seen with free amines.

Retrosynthetic Analysis (DOT Visualization)[1]

Figure 1: Retrosynthetic disconnection showing the Nitro-Suzuki strategy as the most robust pathway.[1]

Core Starting Materials

The success of this synthesis relies on the quality of two primary building blocks.

Primary Electrophile: 5-Bromo-2-ethoxynitrobenzene

This material acts as the scaffold. If not commercially available directly, it is synthesized in one step from 5-Bromo-2-nitrophenol.

-

Chemical Name: 5-Bromo-2-ethoxynitrobenzene

-

Alternate Source (Precursor): 5-Bromo-2-nitrophenol

-

CAS: [2]

-

Purity Requirement: ≥97% (HPLC)

-

Role: The nitro group activates the C-Br bond for oxidative addition and directs regioselectivity.

-

Why this Precursor? Phenols are cheaper and more stable than their alkylated ethers. Alkylating in-house ensures the ethoxy group is fresh and unhydrolyzed.

-

Primary Nucleophile: 3-Fluorophenylboronic Acid

This reagent introduces the fluorinated aryl ring.

-

Purity Requirement: ≥98% (Ensure low anhydride content)

-

Stoichiometry: 1.1 – 1.2 equivalents relative to the bromide.

-

Stability: Store at 2-8°C. Boronic acids can dehydrate to boroxines; this is reversible under aqueous basic coupling conditions.

Detailed Experimental Protocol

Step 1: Preparation of 5-Bromo-2-ethoxynitrobenzene (If starting from Phenol)

Skip this step if you have purchased 5-Bromo-2-ethoxynitrobenzene directly.

-

Dissolution: Dissolve 5-Bromo-2-nitrophenol (1.0 equiv) in DMF (5 mL/g).

-

Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv). The solution will turn bright yellow/orange (phenoxide formation). Stir for 15 min.

-

Alkylation: Add Ethyl Iodide (1.2 equiv) dropwise.

-

Reaction: Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The phenol spot (lower Rf) should disappear.

-

Workup: Pour into ice water. Filter the resulting precipitate. Wash with water.[8] Dry in a vacuum oven at 45°C.

Step 2: Suzuki-Miyaura Coupling (The Critical Step)

This step constructs the biaryl core. The nitro group is retained to be reduced later.

| Reagent | Equiv | Role |

| 5-Bromo-2-ethoxynitrobenzene | 1.0 | Electrophile |

| 3-Fluorophenylboronic acid | 1.2 | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03 (3 mol%) | Catalyst (Robust, air-stable) |

| K₂CO₃ (2M aq. solution) | 3.0 | Base |

| 1,4-Dioxane | 10 vol | Solvent |

Protocol:

-

Inerting: Charge a reaction flask with the Nitro-bromide, Boronic acid, and Pd catalyst. Evacuate and backfill with Nitrogen (3x).

-

Solvent Addition: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.

-

Heating: Heat to 90°C for 4–6 hours.

-

Mechanistic Note: The electron-deficient nitroarene facilitates rapid oxidative addition of Pd(0) into the C-Br bond, outcompeting homocoupling side reactions.

-

-

Workup: Cool to RT. Dilute with EtOAc and water. Separate layers. Wash organic layer with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (SiO₂). Elute with Hexane/EtOAc (gradient 0-20% EtOAc).

-

Target Intermediate:2-Ethoxy-5-(3-fluorophenyl)nitrobenzene .

-

Step 3: Nitro Reduction to Aniline

The final step reveals the amino group. Iron-mediated reduction is chosen for its chemoselectivity (avoiding dehalogenation of the fluorine).

-

Setup: Dissolve the nitro intermediate (from Step 2) in Ethanol/Water (4:1) .

-

Reagents: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reaction: Reflux (80°C) with vigorous stirring for 2 hours.

-

Visual Cue: The reaction will turn from a yellow solution to a dark brown/rust slurry.

-

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate. Redissolve in EtOAc, wash with NaHCO₃ (sat. aq.), then brine.

-

Final Polish: Evaporate solvent. Recrystallize from Ethanol/Heptane if necessary to achieve >98% purity.

Quality Control & Troubleshooting

Impurity Profile

-

Des-bromo impurity: (1-Ethoxy-2-nitrobenzene). Caused by β-hydride elimination or protodehalogenation if the reaction runs too long or water is not degassed.

-

Homocoupling: (3,3'-Difluorobiphenyl). Caused by excess boronic acid and oxygen presence. Ensure rigorous inert atmosphere.

Analytical Checkpoints

-

1H NMR (DMSO-d6):

-

Look for the Ethoxy triplet (~1.3 ppm) and quartet (~4.1 ppm).

-

Verify the Aniline NH₂ broad singlet around 4.5–5.0 ppm (disappears with D₂O shake).

-

Confirm 3-Fluorophenyl pattern (multiplets in aromatic region).

-

-

LC-MS: Confirm [M+H]+ corresponds to MW ~231.2.

References

-

Sigma-Aldrich. 5-Bromo-2-nitrophenol Product Specification.[11] CAS 27684-84-0.[2]

-

PubChem. 3-Fluorophenylboronic acid.[3][12] CAS 768-35-4.[3][4][7] National Library of Medicine.

-

Miyaura, N., & Suzuki, A. (1995).[1] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.[1] (Foundational review for Suzuki conditions).

-

Organic Syntheses. "Reduction of Nitroarenes using Fe/NH4Cl." Standard Protocol Adaptation. [1]

Sources

- 1. CN102993022A - Preparation method of bromoaniline - Google Patents [patents.google.com]

- 2. 5-BROMO-2-NITROPHENOL | CAS 27684-84-0 [matrix-fine-chemicals.com]

- 3. 3-フルオロフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-Fluorophenylboronic acid | CAS 768-35-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Fluorophenylboronic Acid | 768-35-4 | TCI EUROPE N.V. [tcichemicals.com]

- 7. 3-Fluorophenylboronic acid | CymitQuimica [cymitquimica.com]

- 8. scribd.com [scribd.com]

- 9. 5-Bromo-2-methoxyaniline, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. chemscene.com [chemscene.com]

- 11. 5-bromo-2-nitro-benzaldehyde AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 12. 5-Bromo-2-nitrobenzaldehyde | C7H4BrNO3 | CID 97233 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

The Synthetic Versatility of 2-Ethoxy-5-(3-fluorophenyl)aniline: A Gateway to Novel Heterocyclic Scaffolds

Introduction: A Privileged Building Block in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and conformationally-directing groups into molecular scaffolds is a cornerstone of rational design. The title compound, 2-Ethoxy-5-(3-fluorophenyl)aniline, represents a highly valuable and versatile starting material for the synthesis of a diverse array of heterocyclic compounds. Its unique substitution pattern—an electron-donating ethoxy group ortho to the amine, and a bulky, meta-fluorinated phenyl ring at the 5-position—imparts distinct reactivity and pre-organizes the molecule for the construction of complex, three-dimensional structures. The presence of the 3-fluorophenyl moiety is of particular interest, as fluorine substitution is known to modulate pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Ethoxy-5-(3-fluorophenyl)aniline in the synthesis of key heterocyclic systems, namely quinolines, benzimidazoles, and acridones. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and discuss the expected regiochemical outcomes dictated by the inherent electronic and steric attributes of this unique aniline derivative.

I. Synthesis of Substituted Quinolines: Navigating Regioselectivity in the Combes and Skraup Reactions

The quinoline core is a ubiquitous motif in a vast number of natural products and synthetic pharmaceuticals, renowned for its broad spectrum of biological activities. The substitution pattern of 2-Ethoxy-5-(3-fluorophenyl)aniline makes it an excellent candidate for established quinoline syntheses, where the directing effects of its substituents play a crucial role in determining the final product architecture.

A. The Combes Quinoline Synthesis: A Tale of Two Carbonyls

The Combes synthesis, an acid-catalyzed condensation of an aniline with a β-diketone, offers a direct route to 2,4-disubstituted quinolines.[1][2][3][4] The regioselectivity of the intramolecular electrophilic aromatic substitution is the critical determinant of the final isomer. With 2-Ethoxy-5-(3-fluorophenyl)aniline, the powerful ortho- and para-directing effect of the ethoxy group, coupled with the steric bulk of the 3-fluorophenyl substituent, strongly favors cyclization at the C6 position of the aniline ring.

Mechanistic Insight: The reaction proceeds through the initial formation of an enamine intermediate from the aniline and the β-diketone. Subsequent protonation and intramolecular electrophilic attack on the electron-rich aniline ring, followed by dehydration, yields the aromatic quinoline. The ethoxy group at the 2-position activates the C6 position for this cyclization, while the bulky 5-substituent sterically disfavors attack at the alternative ortho position (C4).

Protocol 1: Combes Synthesis of 7-Ethoxy-4-methyl-5-(3-fluorophenyl)quinoline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Ethoxy-5-(3-fluorophenyl)aniline | 1.0 | 231.26 | 10 | 2.31 g |

| Acetylacetone | 1.1 | 100.12 | 11 | 1.10 g (1.12 mL) |

| Polyphosphoric Acid (PPA) | - | - | - | ~15 g |

Procedure:

-

To a 50 mL round-bottom flask, add 2-Ethoxy-5-(3-fluorophenyl)aniline (2.31 g, 10 mmol) and acetylacetone (1.10 g, 11 mmol).

-

Stir the mixture at room temperature for 15 minutes.

-

Add polyphosphoric acid (~15 g) to the flask.

-

Heat the reaction mixture to 120-130 °C with vigorous stirring for 2-3 hours. Monitor the reaction progress by TLC.

-

Allow the mixture to cool to approximately 80 °C and then carefully pour it onto crushed ice (~100 g) with stirring.

-

Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide until the pH is ~8-9.

-

The precipitated solid is collected by vacuum filtration, washed with copious amounts of water, and dried.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the title compound.

B. The Skraup Synthesis: A Classic Route under Forcing Conditions

The Skraup synthesis provides a pathway to quinolines through the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5] The reaction is notoriously exothermic and requires careful temperature control. The in situ generation of acrolein from glycerol, followed by a Michael addition of the aniline and subsequent cyclization and oxidation, leads to the quinoline core. Similar to the Combes synthesis, the regioselectivity is governed by the directing effects of the aniline substituents.

Protocol 2: Skraup Synthesis of 7-Ethoxy-5-(3-fluorophenyl)quinoline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Ethoxy-5-(3-fluorophenyl)aniline | 1.0 | 231.26 | 10 | 2.31 g |

| Glycerol | 3.0 | 92.09 | 30 | 2.76 g (2.19 mL) |

| Concentrated Sulfuric Acid | - | 98.08 | - | ~10 mL |

| Nitrobenzene | 1.2 | 123.11 | 12 | 1.48 g (1.23 mL) |

| Ferrous sulfate heptahydrate | catalytic | 278.01 | - | ~0.5 g |

Procedure:

-

Caution: This reaction can be highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a 100 mL three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, carefully mix 2-Ethoxy-5-(3-fluorophenyl)aniline (2.31 g, 10 mmol), glycerol (2.76 g, 30 mmol), and nitrobenzene (1.48 g, 12 mmol).

-

Add ferrous sulfate heptahydrate (~0.5 g) to the mixture.

-

With vigorous stirring, slowly add concentrated sulfuric acid (~10 mL) dropwise from the dropping funnel. The temperature of the mixture will rise.

-

After the addition is complete, gently heat the mixture in an oil bath to 140-150 °C for 3-4 hours.

-

Allow the reaction to cool to room temperature. Carefully dilute the mixture with water (~50 mL).

-

Transfer the mixture to a larger beaker and cautiously make it alkaline with a 40% aqueous sodium hydroxide solution while cooling in an ice bath.

-

Perform a steam distillation to isolate the crude quinoline derivative from the reaction mixture.

-

Extract the distillate with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired quinoline.

II. Benzimidazole Synthesis: A Two-Step Approach via a Diamine Intermediate

Benzimidazoles are another class of heterocyclic compounds with significant importance in medicinal chemistry. The most common route to their synthesis involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent. Therefore, the first critical step in utilizing 2-Ethoxy-5-(3-fluorophenyl)aniline for benzimidazole synthesis is its conversion into the corresponding 1,2-diamine derivative. This is typically achieved through a two-step sequence of nitration followed by reduction.

A. Regioselective Nitration

The nitration of 2-Ethoxy-5-(3-fluorophenyl)aniline is a key step that dictates the final substitution pattern of the benzimidazole. The activating and ortho,para-directing effects of both the amino and ethoxy groups must be considered. The amino group is a powerful activating group, directing electrophilic substitution to its ortho and para positions. The ethoxy group also directs ortho and para. The position para to the amino group is occupied by the 3-fluorophenyl substituent. The position ortho to the amino group (C3) is sterically hindered by the adjacent ethoxy group. Therefore, nitration is expected to occur predominantly at the position ortho to the amino group and meta to the ethoxy group, which is the C6 position.

Protocol 3: Synthesis of 2-Ethoxy-5-(3-fluorophenyl)-6-nitroaniline

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Ethoxy-5-(3-fluorophenyl)aniline | 1.0 | 231.26 | 10 | 2.31 g |

| Concentrated Sulfuric Acid | - | 98.08 | - | ~20 mL |

| Concentrated Nitric Acid (70%) | 1.05 | 63.01 | 10.5 | ~1.0 mL |

Procedure:

-

In a 100 mL flask, dissolve 2-Ethoxy-5-(3-fluorophenyl)aniline (2.31 g, 10 mmol) in concentrated sulfuric acid (~20 mL) at 0 °C with stirring.

-

In a separate small beaker, prepare a nitrating mixture by carefully adding concentrated nitric acid (~1.0 mL, ~10.5 mmol) to a small amount of concentrated sulfuric acid (~2 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the aniline solution while maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice (~150 g).

-

The precipitated yellow solid is collected by vacuum filtration, washed thoroughly with water until the washings are neutral, and dried.

-

The crude product can be recrystallized from ethanol to give the desired nitroaniline.

B. Chemoselective Reduction of the Nitro Group

The Zinin reduction, which employs sodium sulfide or polysulfide, is an excellent method for the chemoselective reduction of an aromatic nitro group in the presence of other reducible functionalities like aryl halides.[3] This makes it particularly suitable for the reduction of 2-Ethoxy-5-(3-fluorophenyl)-6-nitroaniline without affecting the fluoro-substituent on the phenyl ring.

Protocol 4: Synthesis of 3-Ethoxy-6-(3-fluorophenyl)benzene-1,2-diamine

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Ethoxy-5-(3-fluorophenyl)-6-nitroaniline | 1.0 | 276.25 | 5 | 1.38 g |

| Sodium sulfide nonahydrate | 4.0 | 240.18 | 20 | 4.80 g |

| Ethanol | - | - | - | ~25 mL |

| Water | - | - | - | ~5 mL |

Procedure:

-

In a 100 mL round-bottom flask, dissolve sodium sulfide nonahydrate (4.80 g, 20 mmol) in water (~5 mL).

-

Add a solution of 2-Ethoxy-5-(3-fluorophenyl)-6-nitroaniline (1.38 g, 5 mmol) in ethanol (~25 mL) to the sodium sulfide solution.

-

Heat the mixture to reflux for 2-3 hours. The color of the solution should change from deep red/orange to a lighter color.

-

After cooling to room temperature, pour the reaction mixture into water (~100 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude diamine can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) or used directly in the next step.

C. Benzimidazole Ring Formation

The resulting o-phenylenediamine can be condensed with a variety of carboxylic acids, aldehydes, or other one-carbon synthons to form the benzimidazole ring. The Phillips condensation, using a carboxylic acid under acidic conditions, is a common and reliable method.

Protocol 5: Synthesis of 5-Ethoxy-4-(3-fluorophenyl)-2-methyl-1H-benzo[d]imidazole

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 3-Ethoxy-6-(3-fluorophenyl)benzene-1,2-diamine | 1.0 | 246.28 | 4 | 0.99 g |

| Acetic Acid | excess | 60.05 | - | ~15 mL |

| Hydrochloric Acid (4M) | catalytic | - | - | ~2 mL |

Procedure:

-

In a 50 mL round-bottom flask, suspend the crude 3-Ethoxy-6-(3-fluorophenyl)benzene-1,2-diamine (0.99 g, 4 mmol) in acetic acid (~15 mL).

-

Add 4M hydrochloric acid (~2 mL).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the solution with concentrated ammonium hydroxide to precipitate the product.

-

Collect the solid by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from an ethanol/water mixture to obtain the pure benzimidazole.

III. Acridone Synthesis: A Pathway via Ullmann Condensation and Cyclization

Acridones are a class of nitrogen-containing tricyclic compounds with planar structures that have found applications as fluorescent materials and in medicinal chemistry. The synthesis of acridones from 2-Ethoxy-5-(3-fluorophenyl)aniline involves an initial N-arylation to form a diphenylamine derivative, followed by an intramolecular cyclization.

A. Ullmann Condensation for N-Arylanthranilic Acid Formation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds.[6] Reacting 2-Ethoxy-5-(3-fluorophenyl)aniline with a 2-halobenzoic acid will generate the key N-arylanthranilic acid intermediate. Microwave-assisted protocols can significantly reduce reaction times.[7]

Protocol 6: Synthesis of 2-((2-Ethoxy-5-(3-fluorophenyl)phenyl)amino)benzoic Acid

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-Ethoxy-5-(3-fluorophenyl)aniline | 1.0 | 231.26 | 10 | 2.31 g |

| 2-Chlorobenzoic acid | 1.1 | 156.57 | 11 | 1.72 g |

| Potassium carbonate (anhydrous) | 2.0 | 138.21 | 20 | 2.76 g |

| Copper(I) iodide (CuI) | 0.1 | 190.45 | 1 | 0.19 g |

| N,N-Dimethylformamide (DMF) | - | - | - | ~20 mL |

Procedure:

-

To a microwave-safe reaction vial, add 2-Ethoxy-5-(3-fluorophenyl)aniline (2.31 g, 10 mmol), 2-chlorobenzoic acid (1.72 g, 11 mmol), potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol).

-

Add anhydrous DMF (~20 mL) and seal the vial.

-

Heat the reaction mixture in a microwave reactor at 150 °C for 1-2 hours.

-

After cooling, pour the reaction mixture into water (~100 mL) and acidify with 2M HCl to pH ~3-4.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

The crude N-arylanthranilic acid can be purified by recrystallization from acetic acid or an ethanol/water mixture.

B. Intramolecular Cyclization to the Acridone Core

The final step is the cyclization of the N-arylanthranilic acid to form the acridone ring system. This is typically achieved by heating with a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or concentrated sulfuric acid.[7] The cyclization will occur onto the phenyl ring of the original aniline derivative. The ethoxy group will direct the cyclization to the C6 position.

Protocol 7: Synthesis of 2-Ethoxy-7-(3-fluorophenyl)acridin-9(10H)-one

| Reagent | Molar Eq. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |

| 2-((2-Ethoxy-5-(3-fluorophenyl)phenyl)amino)benzoic Acid | 1.0 | 351.35 | 5 | 1.76 g |

| Polyphosphoric Acid (PPA) | - | - | - | ~20 g |

Procedure:

-

In a 50 mL round-bottom flask, add the N-arylanthranilic acid (1.76 g, 5 mmol) and polyphosphoric acid (~20 g).

-

Heat the mixture with stirring to 140-160 °C for 2-4 hours.

-

Cool the reaction mixture to below 100 °C and then carefully pour it onto crushed ice.

-

The resulting precipitate is collected by vacuum filtration, washed with water, a dilute sodium bicarbonate solution, and then water again.

-

Dry the solid and recrystallize from a suitable solvent like DMF or ethanol to obtain the pure acridone.

Conclusion

2-Ethoxy-5-(3-fluorophenyl)aniline is a strategically designed building block that provides access to a variety of medicinally relevant heterocyclic scaffolds. The interplay of its electronic and steric features allows for predictable control over the regioselectivity of classical named reactions, enabling the synthesis of complex quinolines, benzimidazoles, and acridones. The protocols outlined in this application note serve as a robust starting point for researchers to explore the rich chemistry of this versatile intermediate and to generate novel compounds for drug discovery and materials science applications.

References

- Hanoun, M., Galy, J. P., & Tenaglia, A. (1995). A Convenient Synthesis of N-Arylanthranilic Acids Using Ultrasonics in the Ullmann-Goldberg Condensation.

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines substituées. Bulletin de la Societe Chimique de Paris, 49, 89-92.

- Wikipedia contributors. (2023). Combes quinoline synthesis. Wikipedia, The Free Encyclopedia.

- IIP Series. (n.d.). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.

- Combes Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis (pp. 500-502).

- Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087.

- de Souza, M. V. N., et al. (2009). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Journal of the Brazilian Chemical Society, 20(5), 975-979.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.

- BenchChem. (2025). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. scribd.com [scribd.com]

- 3. iipseries.org [iipseries.org]

- 4. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Note: Biological Activity of 2-Ethoxy-5-(3-fluorophenyl)aniline Derivatives

This guide serves as a comprehensive Application Note and Protocol for the biological evaluation of 2-Ethoxy-5-(3-fluorophenyl)aniline and its derivatives. This specific scaffold represents a privileged structure in medicinal chemistry, frequently utilized as a key intermediate for synthesizing Type II Kinase Inhibitors (e.g., targeting VEGFR, PDGFR, p38 MAPK) and Ion Channel Modulators (e.g., Nav1.7/1.8).

Introduction & Significance

The 2-Ethoxy-5-(3-fluorophenyl)aniline scaffold is a biaryl system characterized by an electron-donating ethoxy group at the ortho-position relative to the amine and a meta-fluorinated phenyl ring at the para-position relative to the ethoxy group. This structural motif is highly relevant in drug discovery for several reasons:

-

Kinase Inhibition (Type II): The aniline amine (-NH2) serves as a critical hydrogen bond donor to the "hinge region" of kinase enzymes (e.g., Glu/Met residues in the ATP-binding pocket). The biaryl system extends into the hydrophobic "back pocket," often improving selectivity.

-

Metabolic Stability: The ethoxy group provides steric bulk and lipophilicity, potentially modulating metabolic clearance compared to a simple methoxy group. The fluorine substitution on the distal phenyl ring blocks metabolic oxidation at a vulnerable site, enhancing half-life.

-

Conformational Control: The biaryl twist, influenced by the ortho-ethoxy group, pre-organizes the molecule for binding to specific receptor pockets (e.g., the allosteric site of GPCRs or ion channels).

Chemical Basis of Activity

The biological activity of this scaffold is driven by its ability to participate in specific molecular interactions:

-

Hydrogen Bonding: The aniline -NH2 and the ether oxygen act as a donor-acceptor pair, critical for binding to serine/threonine or tyrosine kinase domains.

-

Hydrophobic Interactions: The 3-fluorophenyl ring engages in

- -

Electronic Effects: The fluorine atom withdraws electron density, modulating the pKa of the aniline nitrogen and influencing the strength of hydrogen bonds.

Experimental Protocols

Protocol A: Synthesis of the Scaffold (Suzuki-Miyaura Coupling)

Objective: To synthesize the core 2-Ethoxy-5-(3-fluorophenyl)aniline intermediate from commercially available precursors.

Reagents:

-

Precursor A: 5-Bromo-2-ethoxyaniline (1.0 equiv)

-

Precursor B: 3-Fluorophenylboronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2.0 equiv) or Cs2CO3

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Procedure:

-

Preparation: In a nitrogen-purged reaction vial, combine 5-Bromo-2-ethoxyaniline (1.0 mmol), 3-Fluorophenylboronic acid (1.2 mmol), and K2CO3 (2.0 mmol).

-

Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

-

Catalysis: Add Pd(dppf)Cl2 (0.05 mmol) quickly to minimize air exposure.

-

Reaction: Seal the vial and heat to 90°C for 12-16 hours with vigorous stirring.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

-

Purification: Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient, typically 0-30% EtOAc).

-

Validation: Verify structure via 1H NMR and LC-MS (Expected M+H: ~232.1).

Protocol B: Derivatization (Urea Formation for Kinase Inhibition)

Objective: To convert the aniline scaffold into a urea derivative (e.g., similar to Sorafenib) to test for kinase inhibitory activity.

Reagents:

-

Scaffold: 2-Ethoxy-5-(3-fluorophenyl)aniline (1.0 equiv)

-

Reagent: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 equiv)

-

Solvent: Dichloromethane (DCM) or THF (anhydrous)

Procedure:

-

Dissolution: Dissolve the scaffold (0.5 mmol) in anhydrous DCM (5 mL) under nitrogen.

-

Addition: Add the isocyanate (0.5 mmol) dropwise at 0°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours . A precipitate (the urea product) often forms.

-

Isolation: Filter the solid precipitate. If no precipitate forms, concentrate the solvent and purify via recrystallization (EtOH) or column chromatography.

-

Validation: Verify via 1H NMR (appearance of two urea NH singlets at >8 ppm).

Protocol C: In Vitro Kinase Assay (VEGFR2 / p38 MAPK)

Objective: To determine the IC50 of the synthesized derivative against specific kinase targets.

Method: ADP-Glo™ Kinase Assay (Promega) or similar luminescent assay.

Steps:

-

Preparation: Prepare 1x Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Dilution: Prepare a 3-fold serial dilution of the test compound in DMSO (starting at 10 µM).

-

Enzyme Reaction:

-

Add 2 µL of diluted compound to a 384-well plate.

-

Add 4 µL of Kinase Enzyme (e.g., VEGFR2, 2 ng/well).

-

Add 4 µL of Substrate/ATP Mix (e.g., Poly E4Y peptide, 10 µM ATP).

-

-

Incubation: Incubate at room temperature for 60 minutes .

-

Detection:

-

Add 10 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Incubate 30 min.

-

-

Measurement: Read luminescence on a plate reader (e.g., EnVision).

-

Analysis: Plot RLU vs. log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Data Presentation & Visualization

Workflow Diagram: Synthesis & Evaluation

The following diagram illustrates the logical flow from precursor selection to biological data generation.

Caption: Workflow for synthesizing and evaluating 2-Ethoxy-5-(3-fluorophenyl)aniline derivatives.

Mechanism of Action: Type II Kinase Inhibition

This diagram depicts how the urea derivative (synthesized from the scaffold) interacts with the kinase binding pocket.

Caption: Proposed binding mode of urea derivatives within the kinase ATP-binding pocket.

Representative Data Table

Note: Data below is representative of the biaryl urea class (e.g., Sorafenib analogs) for illustrative purposes.

| Compound ID | R-Group (Urea) | VEGFR2 IC50 (nM) | p38 MAPK IC50 (nM) | A549 Cell Viability (EC50 µM) |

| Ref (Sorafenib) | 4-Cl-3-(CF3)Ph | 90 | 38 | 2.5 |

| Derivative 1 | 3-(CF3)Ph | 120 | 45 | 3.1 |

| Derivative 2 | 4-F-Ph | 450 | 110 | 8.4 |

| Derivative 3 | Phenyl | >1000 | 350 | >10 |

References

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

-

Wilhelm, S. M., et al. (2004). "BAY 43-9006 Exhibits Broad Spectrum Oral Antitumor Activity and Targets the RAF/MEK/ERK Pathway and Receptor Tyrosine Kinases." Cancer Research, 64(19), 7099–7109. Link

-

Dumas, J., et al. (2000). "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 Mitogen-Activated Protein Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 10(17), 2047–2050. Link

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

Application Note and Protocol for the Purification of 2-Ethoxy-5-(3-fluorophenyl)aniline by Column Chromatography

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the purification of 2-Ethoxy-5-(3-fluorophenyl)aniline using normal-phase column chromatography. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will delve into the principles of the separation, the rationale behind the selection of the stationary and mobile phases, and a step-by-step methodology. Furthermore, this document addresses the common challenges associated with the purification of aromatic amines and offers practical solutions to ensure high purity and yield.

Introduction: The Chromatographic Challenge of Aromatic Amines

2-Ethoxy-5-(3-fluorophenyl)aniline is a substituted aromatic amine, a class of compounds frequently encountered as intermediates in the synthesis of pharmaceuticals and other fine chemicals. Achieving high purity of such intermediates is paramount to the success of subsequent synthetic steps and the quality of the final product. Column chromatography is a fundamental and versatile technique for the purification of organic compounds.[1][2] The principle of this technique lies in the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[1]

However, the purification of amines, particularly aromatic amines, by silica gel column chromatography can present challenges. The basic nature of the amine functional group can lead to strong interactions with the acidic silanol groups on the surface of the silica gel. This can result in irreversible adsorption, low recovery, and significant peak tailing, which compromises the separation efficiency.[3][4] This protocol is specifically designed to mitigate these issues, ensuring a successful purification of 2-Ethoxy-5-(3-fluorophenyl)aniline.

Principle of the Separation

This protocol employs normal-phase column chromatography. In this mode, a polar stationary phase (silica gel) is used in conjunction with a relatively non-polar mobile phase. The separation is based on the polarity of the compounds in the mixture. More polar compounds will have a stronger affinity for the stationary phase and will therefore elute from the column more slowly. Less polar compounds will interact less with the stationary phase and will be carried through the column more quickly by the mobile phase.[1][5]

2-Ethoxy-5-(3-fluorophenyl)aniline possesses a moderate polarity due to the presence of the amine and ethoxy groups. The key to a successful separation is to select a mobile phase that allows for a good separation between the target compound and any impurities, which may include starting materials, by-products, or decomposition products.

Materials and Methods

Materials and Reagents

-

Crude 2-Ethoxy-5-(3-fluorophenyl)aniline

-

Silica Gel (60-120 mesh or 230-400 mesh for flash chromatography)

-

n-Hexane (ACS grade or higher)

-

Ethyl Acetate (ACS grade or higher)

-

Triethylamine (Et3N) (Reagent grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated with fluorescent indicator)

-

Glass chromatography column

-

Cotton or glass wool

-

Sand (washed and dried)

-

Collection tubes or flasks

-

Rotary evaporator

Preliminary Analysis by Thin Layer Chromatography (TLC)

Before proceeding with column chromatography, it is crucial to determine the optimal mobile phase composition using TLC.[2][6] This will provide a preview of the separation and help in selecting the appropriate solvent system for the column.

Protocol for TLC Analysis:

-

Prepare several developing chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3, 6:4 v/v). To each of these solvent mixtures, add 0.5-1% triethylamine to mitigate tailing of the amine on the TLC plate.

-

Dissolve a small amount of the crude 2-Ethoxy-5-(3-fluorophenyl)aniline in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot the dissolved sample onto the baseline of the TLC plates.

-

Place the TLC plates in the developing chambers and allow the solvent front to ascend to near the top of the plate.

-

Visualize the separated spots under a UV lamp (typically at 254 nm).

-

The ideal solvent system will result in the target compound having a Retention Factor (Rf) value between 0.2 and 0.4.[7] The Rf is calculated as follows: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Column Chromatography Protocol

This protocol is based on the principles of flash column chromatography, which utilizes pressure to accelerate the flow of the mobile phase, leading to a faster and more efficient separation.

Step 1: Column Packing (Wet Slurry Method)

-

Ensure the chromatography column is clean, dry, and vertically clamped.

-

Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[5]

-

Add a thin layer of sand on top of the plug.[5]

-

In a separate beaker, prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). The amount of silica gel will depend on the amount of crude product to be purified (typically a 50:1 to 100:1 ratio of silica to crude product by weight).

-

Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.[5]

-

Add another thin layer of sand on top of the packed silica gel to prevent disturbance of the bed when adding the sample and mobile phase.[5]

-

Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, the column should never be allowed to run dry. [5]

Step 2: Sample Loading

-

Dissolve the crude 2-Ethoxy-5-(3-fluorophenyl)aniline in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.

-

Carefully apply the dissolved sample onto the top of the sand layer using a pipette.

-

Alternatively, for samples that are not readily soluble, a dry loading method can be used. Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure. The resulting free-flowing powder can then be carefully added to the top of the column.[7]

Step 3: Elution and Fraction Collection

-

Carefully add the mobile phase (the hexane/ethyl acetate/triethylamine mixture determined by TLC) to the top of the column.

-

Apply gentle pressure to the top of the column (using a pump or inert gas) to initiate the flow of the mobile phase.

-

Begin collecting the eluent in a series of labeled test tubes or flasks (fractions).

-